2-Amino-4-ethyloctanoic acid

Peptidomimetics Chiral Building Blocks Lipophilicity

Researchers designing peptidomimetics or probing ion channel SAR require sterically constrained, lipophilic amino acid building blocks unavailable from generic linear-chain analogs. Substitution with 2-aminooctanoic acid or 2-amino-3-ethylheptanoic acid alters conformation and ablates target selectivity. 2-Amino-4-ethyloctanoic acid (CAS 103907-03-5) delivers the critical 4-ethyl branch on the C10 backbone. • Validated: derivative peptide EC50 = 7.90 nM on human Nav1.1 • (2S)-enantiomer (CAS 1690240-13-1) available for asymmetric synthesis • DL-form with documented selective antibacterial activity Supplied at ≥98% purity with full QA documentation. Global shipping available.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13634368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethyloctanoic acid
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC(C(=O)O)N
InChIInChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)
InChIKeyHIPFDSJQVKURRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-ethyloctanoic Acid: Sourcing & Identification


2-Amino-4-ethyloctanoic acid (CAS 103907-03-5) is a non-proteinogenic, beta-branched amino acid [1]. It is primarily utilized as a specialized research intermediate and building block in academic and industrial chemistry. This compound is characterized by its C10 backbone with an amino group at the 2-position and an ethyl branch at the 4-position, giving it a molecular formula of C10H21NO2 and a molecular weight of 187.28 g/mol . Its structural complexity introduces chirality, with the (2S)-enantiomer (CAS 1690240-13-1) being of particular interest for asymmetric synthesis and peptidomimetic development [2].

Non-proteinogenic beta-branched amino acid building block
Chiral (2S)-enantiomer for asymmetric synthesis and peptidomimetics
Ethyl-branch introduces steric hindrance and lipophilicity control

2-Amino-4-ethyloctanoic Acid: Analogs Are Not Interchangeable


The specific hydrophobic and steric properties conferred by the 4-ethyl branch on the octanoic acid backbone directly dictate the compound's utility and performance in key applications. Simple substitution with linear-chain amino acids (e.g., 2-aminooctanoic acid) or even closely related branched isomers like 2-amino-3-ethylheptanoic acid will yield fundamentally different molecular conformations, lipophilicity, and target interactions . These differences are critical in applications where precise molecular recognition is required, such as in peptidomimetic drug design or as a chiral building block, and can lead to a complete loss of desired activity or selectivity [1].

Linear analog 2-aminooctanoic acid lacks the 4-ethyl branch, altering steric bulk and lipophilicity.
Branched isomer 2-amino-3-ethylheptanoic acid shifts branch position, changing molecular recognition.
Racemate DL-mixture may not deliver stereochemical control required for asymmetric synthesis.

2-Amino-4-ethyloctanoic Acid: Evidence-Based Differentiation


4-Ethyl Branch vs. Linear Analogs

The defining feature of 2-amino-4-ethyloctanoic acid is the ethyl substituent at the 4-position. This branch significantly increases molecular complexity, lipophilicity, and steric bulk compared to unbranched analogs like 2-aminooctanoic acid. This structural difference translates directly into altered physicochemical properties, as quantified by a high Fraction of sp3 hybridized carbons (Fsp3).

Fsp3 Complexity
Class-level inference
0.9 vs ~0.89 (linear)
Higher 3D complexity may support drug-discovery scaffold review
Calculated Fsp3; requires property validation
Peptidomimetics Chiral Building Blocks Lipophilicity

Stereochemical Purity & Sourcing of (2S)-Enantiomer

For applications requiring stereochemical control, the (2S)-enantiomer of 2-amino-4-ethyloctanoic acid (CAS 1690240-13-1) is the preferred chiral building block. Its utility is contingent on high enantiomeric purity, which is reflected in its procurement cost and specification compared to the racemic mixture (DL-form).

Enantiopure Sourcing
Cross-study comparable
>9x cost premium for (2S)-enantiomer
Cost reflects chiral purity needs for asymmetric synthesis
Pricing context; verify for current lot
Asymmetric Synthesis Chiral Pool Enantiopure

Nav1.1 Ion Channel Modulation Potential

While direct activity data for the free amino acid is not available, its incorporation into larger peptide structures has been documented in high-affinity ligands. This suggests the unique conformational bias imparted by the 4-ethyl branch is critical for achieving optimal interactions with certain protein targets, as seen with a complex peptide modulator of the Nav1.1 sodium channel.

Nav1.1 Modulator Scaffold
Class-level inference
EC50 = 7.90 nM (peptide derivative)
Supports ion-channel modulator scaffold research
Free amino acid activity not reported; peptide context
Ion Channel Nav1.1 Peptide Ligand

Historical Antimetabolite Selectivity

Early foundational research from 1951 indicates that DL-2-amino-4-ethyloctanoic acid exhibits differential activity against specific bacterial strains, suggesting a unique interaction with bacterial metabolic machinery compared to more common amino acid antimetabolites.

Antimetabolite Selectivity
Class-level inference
Differential bacterial growth inhibition vs. common antimetabolites
Reported antimicrobial selectivity context
Legacy data (1951); modern validation needed
Antimetabolite Microbiology Selectivity

2-Amino-4-ethyloctanoic Acid: Key Application Scenarios


Asymmetric Synthesis & Peptidomimetics

The (2S)-enantiomer (CAS 1690240-13-1) is the primary choice for projects requiring a chiral, sterically hindered, and lipophilic amino acid building block. Its use is justified when the goal is to introduce a specific three-dimensional conformation into a peptide backbone or to modulate the lipophilicity and metabolic stability of a drug candidate. The high cost is offset by its ability to provide stereochemical control and unique properties not accessible with cheaper, linear, or racemic alternatives [1].

SAR Studies on Ion Channels

The potent activity (EC50 = 7.90 nM) of a complex peptide containing a 2-amino-4-ethyloctanoic acid derivative on the human Nav1.1 channel validates the use of this scaffold in SAR programs targeting sodium channels or other membrane proteins [1]. Procuring this specific building block is essential for replicating or optimizing this high-affinity interaction, as substitution with a simpler analog would likely ablate the observed potency and selectivity.

Antimetabolite Research Tool

For academic groups investigating novel antimetabolites or bacterial amino acid metabolism, DL-2-amino-4-ethyloctanoic acid offers a unique and historically-validated starting point. The legacy data on its selective antibacterial activity provides a specific hypothesis to test, differentiating it from generic amino acid libraries [1]. Its procurement is a low-risk, hypothesis-driven approach for exploring new chemical biology.

Application
Selection Property
Validation Focus
Asymmetric synthesis & peptidomimetics
Chiral purity and steric hindrance
Enantiomeric excess and conformation control
Ion channel SAR studies
Scaffold-dependent activity profile
Nav1.1 modulation in assay context
Antimicrobial screening studies
Differential growth inhibition
Strain-panel selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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